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Introduction

GSK805 is a potent and orally active inhibitor of the Retinoic acid receptor-related orphan
receptor gamma t (RORyt).[1] RORYyt is a key transcription factor that governs the
differentiation and function of T helper 17 (Th17) cells, a subset of T cells critically implicated in
the pathogenesis of numerous autoimmune and inflammatory diseases.[2] Th17 cells, through
their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and 1L-22,
contribute to tissue inflammation and damage in conditions like psoriasis, rheumatoid arthritis,
multiple sclerosis, and inflammatory bowel disease.[2] Consequently, targeting RORyt to
modulate Th17 cell activity has emerged as a promising therapeutic strategy. This technical
guide provides a comprehensive overview of GSK805, its mechanism of action, preclinical
data, and detailed experimental protocols relevant to its investigation in the context of
autoimmune disease research.

Mechanism of Action

GSKB805 functions as an inverse agonist of RORyt.[2] It binds to the ligand-binding domain of
RORyt, inhibiting its transcriptional activity.[3] This leads to the suppression of the Th17 cell
transcriptional network, resulting in reduced differentiation of naive CD4+ T cells into Th17 cells
and decreased production of key Th1l7-associated cytokines.[4]

Signaling Pathway of RORyt in Th17 Differentiation
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The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu,
primarily Transforming Growth Factor-beta (TGF-3) and Interleukin-6 (IL-6). This signaling
cascade activates STAT3, which, in conjunction with other factors, induces the expression of
RORyt. RORyt then acts as a master regulator, driving the expression of genes that define the
Th17 lineage, including IL17A, IL17F, and IL23R. GSK805 intervenes at the level of RORVt,
effectively blocking this differentiation program.

Click to download full resolution via product page

Caption: RORyt signaling pathway in Th17 cell differentiation and the inhibitory action of
GSKa805.

Preclinical Data

GSK805 has demonstrated significant efficacy in various preclinical models of autoimmune
diseases. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy of GSK805
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The
following are protocols for key experiments involving GSK805.
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In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the
assessment of GSK805's inhibitory effect.
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Isolate Naive CD4+ T cells
(e.g., from mouse spleen)

'

Culture cells with Th17 polarizing cytokines
(TGF-B, IL-6) and anti-CD3/CD28 antibodies

'

Add GSK805 (e.g., 0.5 uM)
or DMSO (vehicle control)

'

Incubate for 4 days

'

Restimulate cells
(e.g., with PMA/lonomycin)

'

Perform intracellular staining for IL-17A

'

Analyze by flow cytometry
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Caption: Experimental workflow for in vitro Th17 cell differentiation assay.
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Methodology:

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from the spleens and lymph
nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-
activated cell sorting (FACS).

Cell Culture: Cells are cultured in complete RPMI-1640 medium under Th17-polarizing
conditions, which typically include anti-CD3 and anti-CD28 antibodies, TGF-3, IL-6, anti-IFN-
y, and anti-IL-4.

Treatment: GSK805, dissolved in a suitable solvent like DMSO, is added to the cultures at
the desired concentration (e.g., 0.5 uM). A vehicle control (DMSO) group must be included.

Incubation: The cells are incubated for 4 days at 37°C in a humidified incubator with 5%
Cco2.

Restimulation and Staining: On day 4, cells are restimulated for 4-5 hours with phorbol 12-
myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor
(e.g., Brefeldin A). Following restimulation, cells are harvested, stained for surface markers
(e.g., CD4), and then fixed, permeabilized, and stained for intracellular IL-17A.[4]

Flow Cytometry Analysis: The percentage of IL-17A-producing CD4+ T cells is quantified by
flow cytometry.

In Vivo Experimental Autoimmune Encephalomyelitis
(EAE) Model

This protocol outlines the induction of EAE in mice and the evaluation of GSK805's therapeutic
efficacy.

Methodology:

o EAE Induction: EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous
immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
in Complete Freund's Adjuvant (CFA). On days 0 and 2 post-immunization, mice receive an
intraperitoneal injection of pertussis toxin.[4]
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» GSK805 Administration: GSK805 is administered orally (p.o.) at a dose of 10 mg/kg daily,
starting from the day of immunization (day 0). A vehicle control group receives the vehicle
(e.g., corn oil with DMSO) on the same schedule.[4]

 Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0
to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb
paralysis, 4 = hind and forelimb paralysis, and 5 = moribund.

» Histological Analysis: At the end of the experiment, spinal cords are collected, fixed in
formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E)
to assess inflammation and luxol fast blue to evaluate demyelination.

e Immunological Analysis: At a specific time point (e.g., day 14), mononuclear cells can be
isolated from the central nervous system (CNS) and analyzed by flow cytometry for the
frequency of Th17 cells and other immune cell populations.[4]

Conclusion

GSKB805 represents a valuable research tool for investigating the role of the RORyt/Th17 axis
in autoimmune and inflammatory diseases. Its oral bioavailability and demonstrated efficacy in
preclinical models make it a significant compound for proof-of-concept studies. The data and
protocols presented in this guide are intended to facilitate further research into the therapeutic
potential of RORyt inhibition and to aid in the development of novel treatments for autoimmune
disorders.
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 To cite this document: BenchChem. [GSK805: A Potent RORyt Inhibitor for Autoimmune
Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607864#gsk805-in-the-context-of-autoimmune-
disease-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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